molecular formula C30H64Si B092487 Tris(decyl)silane CAS No. 18765-73-6

Tris(decyl)silane

Cat. No. B092487
CAS RN: 18765-73-6
M. Wt: 451.9 g/mol
InChI Key: YFVSVDNDQPDZBU-UHFFFAOYSA-N
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Description

Tris(decyl)silane is a chemical compound with the linear formula C30H64Si . It has a molecular weight of 452.931 .


Molecular Structure Analysis

The molecular structure of Tris(decyl)silane is represented by the linear formula C30H64Si . This indicates that the molecule is composed of 30 carbon atoms, 64 hydrogen atoms, and 1 silicon atom.

Scientific Research Applications

  • Radical-Based Reducing Agent

    Tris(trimethylsilyl)silane is an effective reducing agent for organic halides, selenides, xanthate, and isocyanides. It also functions as a hydrosilylating agent for dialkyl ketones and alkenes. This silane is instrumental in the formation of intermolecular carbon-carbon bonds via radicals (Ballestri, Chatgilialoglu, Clark, Griller, Giese, & Kopping, 1991).

  • Applications in Organic Chemistry

    Tris(trimethylsilyl)silane is widely used in radical reductions, hydrosilylation, and consecutive radical reactions in organic chemistry. Its application allows reactions to be carried out under mild conditions with excellent yields and remarkable chemo-, regio-, and stereoselectivity. It also plays a strategic role in polymerization, including in the photo-induced radical polymerization of olefins (Chatgilialoglu & Lalevée, 2012).

  • Synthetic Chemistry Applications

    Tris(trimethylsilyl)silane has matured over the past 30 years as a free radical reagent with widespread academic and industrial applications. It is used in a wide range of chemical processes and synthetic strategies, including functional group insertion and transformations, as well as in the preparation of complex molecules, natural products, polymers, surfaces, and new materials (Chatgilialoglu, Ferreri, Landais, & Timokhin, 2018).

  • Reduction of Acid Chlorides

    It reduces acid chlorides to corresponding decarboxylated hydrocarbons via a free radical mechanism, providing an alternative to Barton's decarboxylation reaction (Ballestri, Chatgilialoglu, Cardi, & Sommazzi, 1992).

  • Reducing Abilities

    Tris(methyltio)silane and tris(isopropylthio)silane effectively reduce a variety of organic substrates via free radical mechanisms. They also act as hydrosilytating agents for alkenes with electron-donating substituents (Chatgilialoglu, Guerra, Guerrini, Seconi, Clark, Griller, Kanabus‐kaminska, & Martinho-Simoes, 1992).

  • Oxygen-Permeable Hydrogel Materials

    Methacryloxypropyl tris(trimethylsiloxy)silane (TRIS) has been extensively used in rigid gas-permeable contact lens materials due to its ability to produce high oxygen permeability in polymeric materials. It also improves tear strength and reduces the modulus in silicone hydrogel materials, making it favorable for oxygen-permeable hydrogel lenses (Lai, 1995).

Safety and Hazards

While specific safety data for Tris(decyl)silane is not available, it’s important to handle all chemicals with care. Protective measures such as wearing gloves, protective clothing, and eye protection are recommended . In case of skin or eye contact, rinse with plenty of water and seek medical advice if irritation persists .

properties

InChI

InChI=1S/C30H63Si/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVSVDNDQPDZBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[Si](CCCCCCCCCC)CCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H63Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400196
Record name Tridecylsilane;
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(decyl)silane

CAS RN

18765-73-6
Record name Tridecylsilane;
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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